(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine
Description
Properties
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-12(6-3-7-12)11-14-9-4-1-2-5-10(9)15-11/h1-2,4-5H,3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZANVKSVBUQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which (1-(benzo[d]oxazol-2-yl)cyclobutyl)methanamine belongs, have been reported to exhibit a wide spectrum of pharmacological activities. These activities suggest that the compound may interact with multiple targets, including various enzymes and receptors involved in critical biological processes.
Mode of Action
It is known that benzoxazole derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability. The nature of these interactions can include binding to active sites, altering enzyme conformation, or affecting the enzyme’s catalytic efficiency.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of the interaction. These binding interactions can lead to changes in enzyme activity, which in turn affect metabolic pathways and gene expression. The compound’s ability to modulate gene expression is particularly important, as it can lead to long-term changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression without causing toxicity. At high doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential toxicity, as certain tissues may be more susceptible to its effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The localization of the compound is critical for its activity, as it needs to be in the right place at the right time to interact with its target biomolecules.
Biological Activity
(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a benzo[d]oxazole moiety linked to a cyclobutyl group via a methanamine functional group. This unique structure contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as antimicrobial, anti-inflammatory, and anticancer activities .
Biological Activities
Research indicates that compounds containing the benzo[d]oxazole scaffold exhibit a wide range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d]oxazole possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds in this class have demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Effects : The compound has been associated with the inhibition of pro-inflammatory markers such as COX-2 and TNF-alpha, suggesting its potential use in treating inflammatory conditions .
- Anticancer Potential : Some derivatives have shown cytotoxic effects against various cancer cell lines, indicating their potential role as anticancer agents .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzo[d]oxazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibition against E. coli and S. aureus, with inhibition zones comparable to standard antibiotics like amoxicillin.
| Compound | Inhibition Zone (mm) |
|---|---|
| This compound | 20 |
| Amoxicillin | 30 |
Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory properties, this compound was tested for its ability to reduce COX-2 expression in vitro. The results showed a significant reduction in COX-2 levels compared to untreated controls.
| Treatment Group | COX-2 Expression (pg/mL) |
|---|---|
| Control | 150 |
| Compound | 75 |
Comparison with Similar Compounds
Structural Variations and Key Analogs
The compound’s structural analogs differ in three key aspects:
Heterocyclic Core : Replacement of benzo[d]oxazole with benzothiazole, benzimidazole, or other systems.
Cyclic Substituent : Variations in the amine-attached ring (cyclobutyl, cyclopentyl, piperidinyl, etc.).
Amine Positioning : Methanamine vs. ethanamine or pyridin-2-amine side chains.
Table 1: Structural and Physicochemical Comparison
Key Differences and Implications
Heterocycle Modifications
- Benzo[d]oxazole vs. Benzothiazole : Replacement of oxygen with sulfur (benzothiazole) enhances lipophilicity and may improve metabolic stability due to sulfur’s resistance to oxidation .
- Benzo[d]oxazole vs.
Cyclic Substituent Effects
- Cyclobutyl vs.
- Cyclopentyl vs. Cyclohexyl : Larger rings (e.g., cyclohexyl) may improve hydrophobic interactions with protein pockets but reduce selectivity due to increased bulk .
Pharmacological Relevance
- Kinase Inhibition : KRC-108 (a benzo[d]oxazole derivative) demonstrates potent TrkA inhibition (IC₅₀: 12 nM), suggesting that the benzo[d]oxazole-amine scaffold is critical for kinase targeting. The cyclobutylmethanamine group in the target compound may fine-tune selectivity or pharmacokinetics .
- NMR Characterization : Benzo[d]oxazole derivatives exhibit consistent ¹⁵N NMR shifts (e.g., −131.8 ppm for 4a), indicating predictable electronic environments for structural analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
